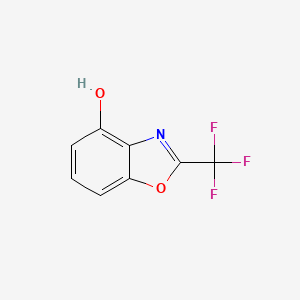

2-(Trifluoromethyl)-1,3-benzoxazol-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is a heterocyclic aromatic compound that features a benzoxazole core with a trifluoromethyl group at the 2-position. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol typically involves the reaction of 2-aminophenol with trifluoromethyl-substituted aldehydes or ketones under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be employed to enhance the reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound often utilize continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming more prevalent in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

2-(Trifluoromethyl)-1,3-benzoxazol-4-ol undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzoxazole compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-(trifluoromethyl)-1,3-benzoxazol-4-ol against various bacterial strains. A notable study investigated its efficacy against several pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results demonstrated that this compound exhibited varying degrees of antibacterial activity, with the highest effectiveness observed against Sarcina lutea and the lowest against Proteus hauseri .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Sarcina lutea | 10 mg/mL |

| Staphylococcus aureus | 20 mg/mL |

| Pseudomonas aeruginosa | 25 mg/mL |

| Proteus hauseri | 40 mg/mL |

This table summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains tested against the compound. The lower the MIC value, the more effective the compound is at inhibiting bacterial growth.

In Silico Studies

In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound has a strong binding affinity to DNA gyrase, an essential enzyme for bacterial DNA replication. The trifluoromethyl group enhances lipophilicity, potentially improving absorption and bioavailability .

Table 2: Binding Affinity of this compound

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| DNA Gyrase | -7.5 |

| Topoisomerase II | -6.8 |

| β-Lactamase | -6.0 |

This table illustrates the binding energies obtained from molecular docking studies, indicating that stronger binding (more negative values) correlates with higher potential efficacy as an antimicrobial agent.

Case Study 1: Development of Antimicrobial Agents

A recent case study focused on synthesizing various benzoxazole derivatives, including this compound, to evaluate their antimicrobial properties. The study involved a series of modifications to enhance activity against resistant strains of bacteria. The synthesized compounds were subjected to rigorous testing using both in vitro and in vivo models.

The findings confirmed that compounds with a trifluoromethyl substitution showed improved activity compared to their non-fluorinated counterparts. This case study underscores the importance of structural modifications in developing effective antimicrobial agents .

Case Study 2: Pharmacological Profiling

Another significant study investigated the pharmacological profile of this compound in cancer cell lines. The compound was tested for its ability to inhibit cell proliferation in prostate cancer models. Results indicated that it significantly reduced cell viability at micromolar concentrations, suggesting potential therapeutic applications in oncology.

The study further explored mechanisms of action through apoptosis induction and cell cycle arrest, providing insights into how this compound can be utilized in cancer treatment strategies .

Mecanismo De Acción

The mechanism of action of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol involves its interaction with various molecular targets. The compound can form π-π stacking interactions with aromatic residues and hydrogen bonds with polar groups in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

- 2-Methylbenzoxazole

- 2-Phenylbenzoxazole

- 2-(Trifluoromethyl)benzoxazole

Uniqueness

2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in certain biological applications compared to its analogs .

Propiedades

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMROUIFYSJNKBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.